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Compound of Interest

Compound Name: AZD2716

Cat. No.: B605752 Get Quote

An objective guide for researchers, scientists, and drug development professionals on the

preclinical and clinical profiles of two distinct phospholipase A2 inhibitors.

In the landscape of cardiovascular drug development, targeting inflammation has emerged as a

key strategy. Among the enzymatic targets, the phospholipase A2 (PLA2) superfamily has

garnered significant attention. This guide provides a detailed head-to-head comparison of two

investigational drugs that modulate this pathway: AZD2716, a secreted phospholipase A2

(sPLA2) inhibitor, and darapladib, a lipoprotein-associated phospholipase A2 (Lp-PLA2)

inhibitor. While both were developed to treat coronary artery disease, they target different

enzymes within the PLA2 family, leading to distinct pharmacological profiles.
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Feature AZD2716 Darapladib

Target Enzyme
Secreted Phospholipase A2

(sPLA2) isoforms (IIa, V, X)

Lipoprotein-associated

Phospholipase A2 (Lp-PLA2)

Mechanism of Action

Inhibits hydrolysis of

phospholipids in lipoproteins

and cell membranes, reducing

production of pro-inflammatory

mediators.

Inhibits hydrolysis of oxidized

phospholipids on LDL

particles, reducing the

formation of pro-inflammatory

lysophosphatidylcholine (lyso-

PC) and oxidized non-

esterified fatty acids

(oxNEFAs).

Developer AstraZeneca
Human Genome Sciences /

GlaxoSmithKline (GSK)

Clinical Development Status Preclinical/Clinical Candidate

Failed Phase III clinical trials

(STABILITY and SOLID-TIMI

52) for atherosclerosis and

acute coronary syndrome. Not

approved for any indication.[1]

[2][3]

Data Presentation: Quantitative Comparison
Table 1: In Vitro Potency
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Compound Target Assay IC50 Reference

AZD2716 sPLA2-IIa
Enzyme

Inhibition Assay
10 nM [4][5]

sPLA2-V
Enzyme

Inhibition Assay
40 nM [4][5]

sPLA2-X
Enzyme

Inhibition Assay
400 nM [4][5]

Human Plasma

sPLA2

Enzyme

Inhibition Assay
ICu,50 = 0.1 nM [4][5]

Darapladib Lp-PLA2
Enzyme

Inhibition Assay
0.25 nM [6]

ICu,50: unbound concentration causing 50% inhibition.

Table 2: Preclinical Pharmacokinetics
Compoun
d

Species
Administr
ation

Bioavaila
bility (%)

Clearanc
e

Half-life
Referenc
e

AZD2716 Rat Oral High Low - [4]

Dog Oral High Low - [4]

Cynomolgu

s Monkey
Oral High Low - [4]

Darapladib Human Oral - - ~30 hours [7]

LDLR-

deficient

Mice

Oral - - - [8]

Detailed quantitative pharmacokinetic data for darapladib in preclinical species is not

extensively available in the public domain.
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The distinct enzymatic targets of AZD2716 and darapladib result in modulation of different

aspects of the inflammatory cascade in atherosclerosis.
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Figure 1. Mechanism of action of AZD2716.
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Figure 2. Mechanism of action of darapladib.

Experimental Protocols
sPLA2 Inhibition Assay (for AZD2716)
This assay determines the inhibitory activity of a compound against secreted phospholipase A2

enzymes.

Principle: The enzymatic activity of sPLA2 is measured by the formation of free fatty acids from

a phospholipid substrate. The amount of free fatty acids is quantified using a colorimetric

assay.

Materials:

Recombinant human sPLA2 isoforms (e.g., IIa, V, X)
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Phospholipid substrate: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Assay buffer: Tris-HCl buffer with CaCl2 and bovine serum albumin (BSA)

NEFA C kit (Wako Chemicals) for free fatty acid quantification

Test compound (AZD2716) and DMSO for dilution

384-well plates

Procedure:

Prepare a substrate solution by dissolving POPC in a solution containing Nonidet P40 and

deoxycholic acid.

Serially dilute the test compound in DMSO.

Add the diluted compound to the wells of a 384-well plate.

Add the respective sPLA2 enzyme solution to the wells and incubate at 37°C for 20 minutes

to allow for compound-enzyme interaction.

Initiate the enzymatic reaction by adding the pre-incubated substrate solution to the wells.

Incubate the reaction mixture for 60 minutes at 37°C.

Stop the reaction and quantify the amount of free fatty acids produced using the NEFA C kit

according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength.

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-

response curve.[9]

Lp-PLA2 Activity Assay (for Darapladib)
This assay is used to measure the activity of lipoprotein-associated phospholipase A2 in

plasma or other biological samples and to determine the inhibitory effect of compounds like

darapladib.
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Principle: The assay utilizes a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF),

which is hydrolyzed by Lp-PLA2 to release a free thiol. This thiol then reacts with 5,5'-dithio-bis-

(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured

spectrophotometrically.

Materials:

Plasma or serum sample

2-thio-PAF substrate

DTNB (Ellman's reagent)

Assay buffer: Tris-HCl buffer with EGTA

Test compound (darapladib) and DMSO for dilution

96-well plate

Plate reader

Procedure:

Add the plasma or serum sample to the wells of a 96-well plate.

Add a solution of DTNB in assay buffer to each well.

Incubate for a short period to allow for the reaction of any pre-existing free thiols in the

sample.

Add the test compound (darapladib) at various concentrations.

Initiate the reaction by adding the 2-thio-PAF substrate.

Immediately measure the change in absorbance at 414 nm over time using a plate reader.

The rate of the reaction (change in absorbance per minute) is proportional to the Lp-PLA2

activity.
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Calculate the percent inhibition and determine the IC50 value.[8][10]

Preclinical Efficacy and Safety
AZD2716:

Demonstrated potent inhibition of sPLA2 activity in human plasma.[4][5]

Showed excellent preclinical pharmacokinetic properties across multiple species (rat, dog,

cynomolgus monkey) with high bioavailability and low clearance.[4]

Selected as a clinical candidate for coronary artery disease based on its preclinical profile,

including minimized safety risks.[4][5]

Darapladib:

Effectively inhibited Lp-PLA2 activity in preclinical models.[8][11][12]

In a study with ApoE-deficient mice, darapladib administration for 6 weeks resulted in a

greater than 60% inhibition of plasma Lp-PLA2 activity.[11][12]

Showed some favorable effects on markers of inflammation in preclinical and early-phase

clinical studies.

The overall safety profile in large clinical trials showed no major safety concerns.[1][2]

However, adverse events were reported more frequently in subjects with severe renal

impairment compared to healthy subjects.[13]

Clinical Development and Outcomes
AZD2716:

Was selected as a clinical candidate for the treatment of coronary artery disease.[4][5][14]

Further information on its clinical trial progress is not extensively available in the public

domain.

Darapladib:
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Despite promising preclinical and early clinical data, darapladib failed to meet its primary

endpoints in two large-scale Phase III clinical trials:

STABILITY trial: In patients with chronic coronary heart disease, darapladib did not

significantly reduce the risk of major adverse cardiovascular events (MACE) compared to

placebo.[1]

SOLID-TIMI 52 trial: In patients following an acute coronary syndrome, darapladib also

failed to reduce the risk of major coronary events.[1][2]

As a result of these outcomes, the development of darapladib for atherosclerosis was

discontinued, and it is not approved for any medical use.[1][3]

Conclusion
AZD2716 and darapladib represent two distinct approaches to inhibiting phospholipase A2

enzymes for the potential treatment of cardiovascular disease. AZD2716, a potent sPLA2

inhibitor, demonstrated a favorable preclinical profile and was selected as a clinical candidate.

In contrast, darapladib, a selective Lp-PLA2 inhibitor, ultimately failed to demonstrate clinical

efficacy in large Phase III trials, leading to the termination of its development for

atherosclerosis.

This head-to-head comparison highlights the importance of specific enzyme targets within the

PLA2 family and underscores the challenges of translating preclinical findings into clinical

success in the complex field of cardiovascular disease. For researchers, the distinct profiles of

these two compounds provide valuable insights into the roles of sPLA2 and Lp-PLA2 in

cardiovascular pathophysiology and may inform the development of future anti-inflammatory

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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